1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride
CAS No.: 137505-39-6
Cat. No.: VC11517816
Molecular Formula: C6H16Cl2N2O
Molecular Weight: 203.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137505-39-6 |
|---|---|
| Molecular Formula | C6H16Cl2N2O |
| Molecular Weight | 203.1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
1-[(2R)-4-Methylmorpholin-2-yl]methanamine dihydrochloride is a dihydrochloride salt derived from the parent amine. Its molecular formula is C₆H₁₆Cl₂N₂O, with a molecular weight of 203.1 g/mol. The compound’s structure combines a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with a methyl group at the 4-position and an aminomethyl group at the 2-position (Figure 1). The (2R) stereochemistry indicates the specific spatial arrangement of the substituents on the morpholine ring, which is critical for its biological activity and interaction with molecular targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₆Cl₂N₂O |
| Molecular Weight | 203.1 g/mol |
| Purity | ≥95% |
| CAS Registry Number | 137505-39-6 |
| Salt Form | Dihydrochloride |
Structural Features
The morpholine core contributes to the compound’s polarity and solubility, while the methyl group at the 4-position enhances lipophilicity, potentially improving membrane permeability. The primary amine (-NH₂) at the 2-position serves as a reactive site for further chemical modifications, such as acylation or alkylation, making it a versatile intermediate in organic synthesis.
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride involves a multi-step process:
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Formation of the Morpholine Precursor: The parent morpholine derivative, (4-methylmorpholin-2-yl)methanamine, is synthesized via cyclization reactions. For example, Mitsunobu conditions or nucleophilic substitution (Sₙ2) may be employed to introduce the methyl group at the 4-position .
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Salt Formation: The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility in aqueous media.
Key Reaction Conditions:
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Temperature: Controlled heating (50–80°C) to prevent decomposition.
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Solvents: Polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane) for cyclization steps.
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Purification: Recrystallization or column chromatography to achieve ≥95% purity.
Stereochemical Control
The (2R) configuration is achieved through chiral resolution or asymmetric synthesis. Techniques such as chiral HPLC or the use of enantioselective catalysts ensure the desired stereochemistry, which is critical for biological activity.
Physical and Chemical Properties
Solubility and Stability
The dihydrochloride salt form improves water solubility compared to the free base, making it suitable for formulation in biological assays. Stability studies indicate that the compound remains intact under refrigerated conditions (2–8°C) for extended periods, though it may degrade under prolonged exposure to light or elevated temperatures.
Reactivity
The primary amine group participates in nucleophilic reactions, enabling conjugation with carboxylic acids, aldehydes, or sulfonyl chlorides. The morpholine ring’s ether linkage is resistant to hydrolysis under physiological conditions, enhancing metabolic stability .
Applications in Pharmaceutical Research
Drug Intermediate
1-[(2R)-4-Methylmorpholin-2-yl]methanamine dihydrochloride serves as a building block in the synthesis of bioactive molecules. For example:
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Kinase Inhibitors: Morpholine derivatives are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
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Antidepressants: Structural analogs have shown affinity for serotonin and norepinephrine transporters, suggesting potential use in central nervous system disorders .
Pharmacokinetic Optimization
The compound’s balanced lipophilicity and solubility profile make it a candidate for improving drug bioavailability. For instance, incorporating morpholine moieties into drug candidates can enhance blood-brain barrier penetration, a critical factor in neurotherapeutic development .
Future Research Directions
Mechanistic Studies
Further investigation into the compound’s interactions with biological targets (e.g., G protein-coupled receptors, enzymes) is needed. Computational modeling and in vitro assays could elucidate its binding modes and selectivity .
Synthetic Methodology
Developing greener synthetic routes, such as catalytic asymmetric synthesis or flow chemistry, could improve yield and reduce environmental impact .
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